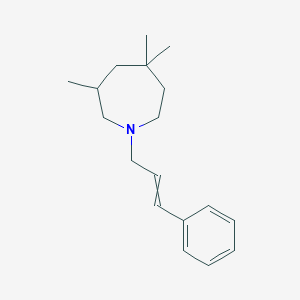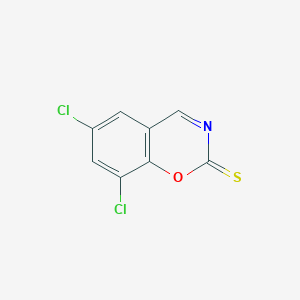
(3-Methyl-3-phenoxybutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-3-phenoxybutyl)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, featuring a phenoxy group and a methyl group attached to a butyl chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Methyl-3-phenoxybutyl)benzol umfasst typischerweise die Reaktion von 3-Methyl-3-phenoxybutanol mit Benzol in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung eines starken Säurekatalysators, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von (3-Methyl-3-phenoxybutyl)benzol kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Ausbeute optimiert und nutzt oft Durchflussreaktoren und fortschrittliche Reinigungstechniken, um die hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3-Methyl-3-phenoxybutyl)benzol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Phenoxygruppe in ein Phenol oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Benzolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) in Gegenwart eines Katalysators können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Phenolen oder anderen reduzierten Derivaten.
Substitution: Einführung von Halogenen, Nitrogruppen oder anderen Substituenten in den Benzolring.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-3-phenoxybutyl)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3-Methyl-3-phenoxybutyl)benzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über verschiedene Wege. Die Phenoxygruppe kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die Reaktivität und Bindungsaffinität der Verbindung beeinflusst. Der Benzolring kann elektrophile aromatische Substitutionen eingehen, was eine weitere Funktionalisierung und Modifikation der Verbindung ermöglicht.
Wirkmechanismus
The mechanism of action of (3-Methyl-3-phenoxybutyl)benzene involves its interaction with molecular targets through various pathways. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3-Methylbutyl)benzol: Fehlt die Phenoxygruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
Phenoxybenzol: Fehlen die Methyl- und Butylgruppen, was zu Variationen in seinem physikalischen und chemischen Verhalten führt.
(3-Phenoxybutyl)benzol: Ähnliche Struktur, aber ohne die Methylgruppe, was sich auf seine Gesamtreaktivität und Anwendungen auswirkt.
Einzigartigkeit
(3-Methyl-3-phenoxybutyl)benzol ist aufgrund des Vorhandenseins sowohl einer Phenoxygruppe als auch einer Methylgruppe an der Butylkette einzigartig, was zu unterschiedlichen chemischen Eigenschaften und potenziellen Anwendungen im Vergleich zu seinen Analoga führt. Diese Kombination von funktionellen Gruppen ermöglicht eine vielseitige Reaktivität und macht es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen.
Eigenschaften
CAS-Nummer |
871733-39-0 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(3-methyl-3-phenoxybutyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,18-16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
VWADCAPWWBDQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

